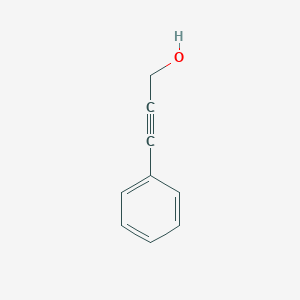

3-Phenyl-2-propyn-1-ol

Overview

Description

3-Phenyl-2-propyn-1-ol (CAS: 1504-58-1) is a primary propargylic alcohol with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. Its structure features a phenyl group attached to a propargyl alcohol moiety (C₆H₅–C≡C–CH₂OH). Key physical properties include a boiling point of 129–130°C at 10 mmHg, density of 1.078 g/mL, and solubility in organic solvents like ether, acetone, and methanol .

Preparation Methods

Grignard Reagent-Based Synthesis

Reaction Mechanism and Adaptability

The Grignard reaction, a cornerstone in alcohol synthesis, offers a plausible route to 3-Phenyl-2-propyn-1-ol. In a documented procedure for 1,1,3-triphenylprop-2-yn-1-ol, phenylacetylene was deprotonated using ethyl magnesium bromide to form a phenylacetylide ion, which subsequently reacted with benzophenone . Adapting this method, formaldehyde could replace benzophenone as the electrophile to yield the target compound:

Experimental Considerations

Key parameters from the triphenyl variant include:

-

Anhydrous conditions : Moisture degrades Grignard reagents, necessitating dried solvents and inert atmospheres .

-

Reagent purity : Home-synthesized phenylacetylene and formaldehyde derivatives must be rigorously purified to prevent side reactions.

-

Temperature control : Slow addition of reagents at -78°C minimizes exothermic side reactions, as seen in DIBAL-H reductions .

A hypothetical procedure might involve:

-

Generating phenylacetylene magnesium bromide in dry ether.

-

Adding paraformaldehyde dissolved in tetrahydrofuran (THF) at low temperatures.

-

Quenching with ammonium chloride and extracting the product.

Yield optimization would require tuning stoichiometry and workup protocols, though literature precedents suggest ~40–50% yields for similar alcohols .

Reduction of Propargyl Esters

DIBAL-H-Mediated Reduction

Diisobutylaluminium hydride (DIBAL-H) is effective in reducing esters to alcohols without over-reducing triple bonds. In a related synthesis, methyl cinnamate was reduced to 3-Phenyl-2-propen-1-ol using DIBAL-H in dichloromethane at -78°C . Applying this to a propargyl ester (e.g., methyl phenylpropiolate) could yield this compound:

2\text{C-C≡C-Ph} \xrightarrow{\text{DIBAL-H}} \text{HOCH}2\text{-C≡C-Ph}

Reaction Parameters

-

Solvent system : Dichloromethane and hexane mixtures ensure solubility and low-temperature stability .

-

Stoichiometry : A 3:1 molar ratio of DIBAL-H to ester prevents incomplete reduction.

-

Workup : Quenching with Rochelle’s salt (sodium potassium tartrate) safely decomposes excess reductant .

Purification via silica gel chromatography (ethyl acetate/hexane) could isolate the product, though propargyl alcohols’ polarity may necessitate gradient elution.

Physicochemical Properties and Characterization

Structural Confirmation

NIST data confirm the molecular formula (C₉H₈O) and provide a reference IR spectrum for validating synthetic products . Key peaks include:

-

O-H stretch : ~3300 cm⁻¹ (broad).

-

C≡C stretch : ~2100 cm⁻¹.

-

Aromatic C-H : ~3000–3100 cm⁻¹.

Chromatographic Behavior

The compound’s low solubility in hexanes and moderate solubility in toluene aligns with purification challenges observed in triphenylpropargyl alcohol synthesis . Recrystallization from toluene-hexane mixtures yields needle-like crystals, though seeding is often necessary to induce nucleation.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Phenylpropynal, phenylpropynoic acid.

Reduction: Phenylpropyne, phenylpropene.

Substitution: Phenylpropynyl chloride, phenylpropynyl bromide.

Scientific Research Applications

Organic Synthesis

3-Phenyl-2-propyn-1-ol serves as a valuable intermediate in organic synthesis. It can undergo various transformations, including:

- Catalytic Reactions : A study demonstrated the catalytic reaction of this compound with alcohols, leading to the formation of cyclic ketals and other derivatives such as 1-phenyl-3-alcoxypropanones and trialkoxypropane compounds through a mercury oxide catalyst system .

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed potential therapeutic properties:

Agricultural Science

This compound has been identified to have an inhibitory effect on nitrification in soil, making it a candidate for agricultural applications aimed at reducing nitrogen loss in fertilizers .

Study 1: Enzyme Activity Modulation

A study focused on the effects of this compound on alcohol dehydrogenase activity in vitro revealed that this compound could inhibit enzyme activity at higher concentrations. This finding indicates its potential use in modulating metabolic pathways related to alcohol metabolism.

Study 2: Synthesis of Bioactive Compounds

Research has highlighted the role of propargyl alcohols, including this compound, in synthesizing bioactive compounds. For instance, it was utilized in the synthesis of bicyclic triazoles from propargyl amines, showcasing its versatility in generating complex structures .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propyn-1-ol involves its interaction with various molecular targets and pathways. For instance, its inhibitory effect on nitrification in soil is attributed to its ability to interfere with the enzymatic processes involved in the conversion of ammonia to nitrate . In medicinal chemistry, the compound’s activity is often related to its ability to interact with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-2-propyn-1-ol

- Oxidation : Under nickel(II) bromide and triazole ligand conditions, oxidation unexpectedly yields benzoic acid instead of the anticipated ketone (1-phenyl-2-propyn-1-one), suggesting decomposition or overoxidation pathways .

- Cyclization: Similar to 3-phenyl-2-propyn-1-ol, it undergoes base-promoted cyclization but with low chemoselectivity (e.g., <50% yield for benzoxazepinones) due to competing reaction pathways .

4-Phenyl-3-butyn-2-ol

- Oxidation Efficiency : As a secondary propargylic alcohol, oxidation with vanadium catalysts achieves 96% yield of the corresponding ketone, outperforming primary alcohols like this compound (80% aldehyde yield) .

1,1-Diphenyl-2-propyn-1-ol

- Condensation Reactions : Reacts with allyl bromide to form ethers (e.g., (1c) ), but steric hindrance from the diphenyl group may slow reaction kinetics compared to less hindered analogs .

Reduction/Hydrogenation

| Compound | Catalyst | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| This compound | Pd NCs@NCM | 3-Phenyl-1-propanol | 93.1 | 97.7 |

| 3-Hexyn-1-ol | c-Pd/TiS | (Z)-3-Hexen-1-ol | 97 | 99 |

| 2-Methyl-3-butyn-2-ol | c-Pd/TiS | 2-Methyl-3-buten-2-ol | 97 | 95 |

- This compound is selectively hydrogenated to 3-phenyl-1-propanol using palladium nanocatalysts, outperforming other substrates in enol selectivity .

- Reduction with B₂(OH)₄: Efficiently reduces the alkyne to a saturated alcohol (3-phenyl-1-propanol) with 4.4 equivalents of B₂(OH)₄ .

Oxidation Behavior

| Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|

| This compound | Vanadium/air | 3-Phenylpropiolaldehyde | 80 |

| This compound | Nitroxyl radical/Cu | 3-Phenylpropiolaldehyde | 89 |

| 4-Phenyl-3-butyn-2-ol | Vanadium/air | 4-Phenyl-3-butyn-2-one | 96 |

- Catalyst choice significantly impacts yield: Nitroxyl/copper systems achieve higher conversion (89%) compared to vanadium (80%) for this compound .

- Primary vs. Secondary Alcohols: Secondary alcohols like 4-phenyl-3-butyn-2-ol oxidize more efficiently due to stabilized transition states .

Stability and Byproduct Formation

- 1-Phenyl-2-propyn-1-ol forms benzoic acid under oxidative conditions, likely due to C≡C bond cleavage, whereas this compound maintains structural integrity to form aldehydes .

- Cyclization Challenges: Substituents like phenyl groups reduce chemoselectivity in cyclization reactions. For example, this compound yields <50% benzoxazepinones due to competing pathways, similar to 1-methyl-2-propyn-1-ol .

Physical and Chemical Properties

| Property | This compound | 1-Phenyl-2-propyn-1-ol | 4-Phenyl-3-butyn-2-ol |

|---|---|---|---|

| Boiling Point (°C) | 129–130 (10 mmHg) | Not reported | Not reported |

| Solubility | Ether, acetone, methanol | Similar to 3-phenyl | Likely similar |

| Oxidation Product | Aldehyde | Benzoic acid | Ketone |

- The phenyl group enhances stability via conjugation but may reduce solubility in polar solvents compared to aliphatic analogs.

Biological Activity

3-Phenyl-2-propyn-1-ol, a compound with a unique alkyne structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various methods, including coupling reactions involving iodobenzene and propan-2-yn-1-ol. Its structure features a phenyl group attached to a propyne moiety, which contributes to its reactivity and biological potential .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against MCF-7 human breast cancer cells using the MTT assay. The results demonstrated that the compound had a notable cytotoxic effect, outperforming standard treatments like Tamoxifen in specific formulations .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In a study assessing the antibacterial activity of various derivatives, this compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an antibacterial agent .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 350 | |

| Pseudomonas aeruginosa | 500 |

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Additionally, its antimicrobial effects are likely due to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic applications:

- Breast Cancer Treatment : A formulation incorporating this compound showed enhanced cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics. The study emphasized the importance of structural modifications to improve efficacy .

- Antibacterial Applications : In clinical settings, derivatives of this compound were tested against multi-drug resistant strains, showing promising results that support further development as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenyl-2-propyn-1-ol in academic research?

The compound is frequently synthesized via palladium-catalyzed cross-coupling reactions. For example, hydroalumination of enynols followed by coupling with aryl iodides has been optimized to minimize reduction byproducts. Reaction variables such as catalyst loading, solvent choice, and temperature are critical for yield optimization . Additional methods include partial hydrogenation of alkynes under controlled conditions, though selectivity challenges must be addressed .

Q. How can researchers characterize this compound and its derivatives spectroscopically?

Key techniques include:

- NMR : To confirm the propargyl alcohol structure and phenyl substitution pattern.

- IR Spectroscopy : To identify O-H and alkyne stretching vibrations.

- Mass Spectrometry : For molecular weight confirmation.

- X-ray Crystallography : For solid-state structural elucidation (e.g., derivatives like 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one) . Thermodynamic properties (e.g., boiling point, density) can be predicted using computational tools and validated against NIST Chemistry WebBook data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation.

- Avoid open flames or sparks, as propargyl alcohols are flammable.

- Store in sealed containers away from oxidizing agents.

- Follow protocols for waste disposal via certified chemical waste services .

Advanced Research Questions

Q. How do reaction parameters influence selectivity in the partial hydrogenation of this compound to cinnamyl alcohol?

Selectivity depends on:

- Catalyst Type : Palladium nanoparticles (PdNPs) with stabilizing ligands (e.g., dendrons) improve Z-selectivity.

- Additives : Quinoline enhances alkene stabilization, achieving up to 97% selectivity in batch conditions .

- Reactor Design : Continuous-flow systems (e.g., Pd@MonoBor catalysts) reduce over-hydrogenation by optimizing H2 diffusion and residence time .

- Functional Groups : Electron-withdrawing groups (e.g., keto) on the phenyl ring stabilize intermediates, reducing byproduct formation .

Q. What experimental strategies resolve contradictions in catalytic efficiency across studies?

Discrepancies in reported yields or selectivity often arise from:

- Substrate Purity : Trace impurities (e.g., moisture) can deactivate catalysts.

- Catalyst Pretreatment : Pre-reduction steps (e.g., H2 activation) may alter surface reactivity.

- Data Normalization : Control experiments under identical conditions (temperature, H2:substrate ratio) are critical for cross-study comparisons . Triangulating data from multiple techniques (e.g., GC-MS, HPLC) improves reliability .

Q. How can computational modeling guide the design of derivatives from this compound?

- DFT Calculations : Predict regioselectivity in coupling reactions by analyzing transition-state energies.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- QSAR Models : Correlate structural modifications (e.g., substituent effects on the phenyl ring) with biological activity for drug development . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is recommended .

Q. Methodological Considerations

- Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent, catalyst) efficiently .

- Data Analysis : Apply multivariate statistics to decouple interdependent factors (e.g., temperature vs. pressure effects) .

- Contradiction Resolution : Replicate conflicting studies with standardized protocols and share raw datasets for meta-analysis .

Properties

IUPAC Name |

3-phenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITUNGCLDSFVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074543 | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-58-1 | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.